2-Ethyl-5-nitropyridine
Overview
Description
2-Ethyl-5-nitropyridine is a heterocyclic organic compound with the molecular formula C7H8N2O2. It is characterized by a pyridine ring substituted with an ethyl group at the second position and a nitro group at the fifth position. This compound is a yellow crystalline solid with a melting point of 70-72°C. It has gained significant attention in scientific research due to its potential biological activity and applications in various fields.
Mechanism of Action
Target of Action
Nitropyridines, the class of compounds to which 2-ethyl-5-nitropyridine belongs, are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
Nitropyridines are known to participate in suzuki–miyaura cross-coupling reactions . In these reactions, a palladium catalyst facilitates the formation of a new carbon-carbon bond between the nitropyridine and an organoboron reagent .
Biochemical Pathways
The compound’s involvement in carbon-carbon bond-forming reactions suggests it may play a role in the synthesis of complex organic molecules .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (15215) and its liquid or solid state at room temperature , may influence its bioavailability.
Result of Action
As a participant in carbon-carbon bond-forming reactions, the compound likely contributes to the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Ethyl-5-nitropyridine can be achieved through several synthetic routes. One common method involves the nitration of 2-ethylpyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: Industrial production of this compound often involves the same nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Reduction: 2-Ethyl-5-aminopyridine.
Substitution: 2-Methoxy-5-nitropyridine.
Scientific Research Applications
2-Ethyl-5-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Comparison: 2-Ethyl-5-nitropyridine is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity compared to its methyl, fluoro, and chloro analogs. The ethyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions and biological systems .
Biological Activity
2-Ethyl-5-nitropyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound contains a nitro group at the 5-position of the pyridine ring, which influences its electronic properties and biological interactions. The presence of the ethyl group enhances its lipophilicity, potentially improving membrane permeability.
Property | Description |
---|---|
Molecular Formula | C₇H₈N₂O₂ |
Molecular Weight | 154.15 g/mol |
Appearance | Yellow crystalline solid |
Solubility | Soluble in organic solvents; limited solubility in water |
The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various cellular components, leading to different biological effects:
- Nitro Group Reduction : The nitro group can be reduced to form nitroso or amino derivatives, which may exhibit enhanced reactivity towards nucleophiles.
- Ester Hydrolysis : If present in ester form, hydrolysis can release biologically active carboxylic acids.
- Biochemical Modulation : The compound may influence signaling pathways and gene expression by interacting with enzymes and receptors involved in cellular metabolism.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various microorganisms. In vitro studies have shown effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans
These findings suggest potential applications in treating infections caused by resistant strains.
Antitumor Activity
Studies have explored the antitumor properties of this compound, showing that it may inhibit tumor cell proliferation. A notable case study demonstrated its efficacy against specific cancer cell lines:
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 15 | Induction of apoptosis through caspase activation |
MCF-7 (breast cancer) | 20 | Inhibition of cell cycle progression |
A549 (lung cancer) | 18 | Disruption of mitochondrial function |
Case Studies
-
In Vitro Study on Antimicrobial Activity :
- Researchers tested various concentrations of this compound against E. coli and observed a significant reduction in bacterial growth at concentrations above 50 µg/mL.
-
Antitumor Activity Assessment :
- A study examined the effects of the compound on MCF-7 cells, reporting a dose-dependent decrease in cell viability with an IC₅₀ value of approximately 20 µM, indicating its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
2-ethyl-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTMOONWKQEUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404569 | |
Record name | 2-Ethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31557-73-0 | |
Record name | 2-Ethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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